molecular formula C17H17N5OS B15040562 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(2-pyridinylmethylene)acetohydrazide

2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N'-(2-pyridinylmethylene)acetohydrazide

Cat. No.: B15040562
M. Wt: 339.4 g/mol
InChI Key: ORLYKLWXTAKRFX-YBFXNURJSA-N
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Description

2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(2-pyridinylmethylene)acetohydrazide is a complex organic compound that features a benzimidazole ring, a pyridine ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(2-pyridinylmethylene)acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives.

    Thioether Formation: The benzimidazole derivative is then reacted with an alkylating agent to introduce the thioether linkage.

    Hydrazide Formation: The thioether compound is then reacted with hydrazine to form the acetohydrazide moiety.

    Schiff Base Formation: Finally, the acetohydrazide is condensed with a pyridine aldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage.

    Substitution: The benzimidazole and pyridine rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced imine to amine.

    Substitution Products: Various substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial: Potential use as an antimicrobial agent against various pathogens.

    Anticancer: Research into its efficacy as an anticancer agent through inhibition of specific cellular pathways.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs or drug delivery systems.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(2-pyridinylmethylene)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include DNA, proteins, or cell membranes, leading to effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Pyridine Derivatives: Compounds with pyridine rings.

    Hydrazide Derivatives: Compounds with hydrazide moieties.

Uniqueness

The uniqueness of 2-((1-Ethyl-1H-benzimidazol-2-YL)thio)-N’-(2-pyridinylmethylene)acetohydrazide lies in its combined structural features, which may confer specific biological activities not observed in simpler analogs. Its ability to form multiple hydrogen bonds and interact with various biological targets could make it a versatile compound for research and development.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C17H17N5OS/c1-2-22-15-9-4-3-8-14(15)20-17(22)24-12-16(23)21-19-11-13-7-5-6-10-18-13/h3-11H,2,12H2,1H3,(H,21,23)/b19-11+

InChI Key

ORLYKLWXTAKRFX-YBFXNURJSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=N3

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=N3

Origin of Product

United States

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